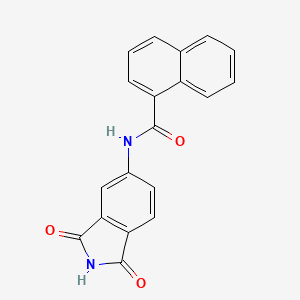

N-(1,3-dioxoisoindolin-5-yl)-1-naphtalèneamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Applications De Recherche Scientifique

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide has a wide range of scientific research applications:

Méthodes De Préparation

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-tpy-niobium to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Analyse Des Réactions Chimiques

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Mécanisme D'action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases and other cellular pathways . Its hydrophobic nature allows it to pass through cell membranes, making it effective in vivo .

Comparaison Avec Des Composés Similaires

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide can be compared with other similar compounds such as:

Lenalidomide: An analog of thalidomide, lenalidomide exhibits antitumor effects and is used in the treatment of multiple myeloma and other cancers.

Pomalidomide: Another analog of thalidomide, pomalidomide has similar properties and is used in cancer therapy.

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is unique due to its specific substitution pattern and reactivity profile, which make it a valuable compound for various applications in scientific research and industry.

Activité Biologique

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide typically involves the reaction of isoindoline derivatives with naphthalene-based amines. The process can be optimized through various reaction conditions to enhance yield and purity.

Biological Activity Overview

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Acetylcholinesterase Inhibition : It displays significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities.

Anticancer Activity

Research indicates that N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide can induce apoptosis in cancer cells. In a study involving various cancer cell lines, the compound exhibited IC50 values ranging from 2.1 to 7.4 μM, indicating potent anticancer effects compared to standard treatments .

Acetylcholinesterase Inhibition

The compound's interaction with AChE was characterized through molecular docking studies. It was found to bind effectively at both the catalytic and peripheral sites of the enzyme, which enhances its potential as a therapeutic agent for Alzheimer's disease . The results showed that some derivatives had better inhibitory activity than rivastigmine, a commonly used AChE inhibitor.

Antimicrobial Properties

N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide has also been tested against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through standard assays and are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 625 |

| 2 | Enterococcus faecalis | 1250 |

| 3 | Pseudomonas aeruginosa | 500 |

Case Studies

Case Study 1: Neuroprotective Effects

In a study focusing on neuroprotection, N-(1,3-dioxoisoindolin-5-yl)-1-naphthamide was shown to protect PC12 neuronal cells from H2O2-induced oxidative stress. This suggests its potential use in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various derivatives of this compound against fungal infections. The results demonstrated that most derivatives exhibited excellent antifungal activity against Candida albicans, reinforcing the compound's therapeutic potential in infectious diseases .

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3/c22-17(14-7-3-5-11-4-1-2-6-13(11)14)20-12-8-9-15-16(10-12)19(24)21-18(15)23/h1-10H,(H,20,22)(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQAMOIXGDTMEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.